molecular formula C11H13N3 B3001711 1-(4-methylbenzyl)-1H-pyrazol-5-amine CAS No. 956438-20-3

1-(4-methylbenzyl)-1H-pyrazol-5-amine

Cat. No.: B3001711
CAS No.: 956438-20-3
M. Wt: 187.246
InChI Key: KAHQIXSMPTVOHL-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a 4-methylbenzyl group attached to the nitrogen atom at position 1 of the pyrazole ring

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)8-14-11(12)6-7-13-14/h2-7H,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHQIXSMPTVOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methylbenzylamine with a suitable pyrazole precursor. One common method is the cyclization of hydrazine derivatives with 4-methylbenzyl ketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of 1-(4-methylbenzyl)-1H-pyrazol-5-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, amine derivatives, and substituted pyrazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that pyrazole derivatives, including 1-(4-methylbenzyl)-1H-pyrazol-5-amine, exhibit notable anticancer properties. Studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines, suggesting a mechanism linked to the modulation of cellular signaling pathways involved in tumor growth. The presence of the 4-methylbenzyl substituent may enhance the compound's lipophilicity, potentially improving its bioavailability and therapeutic efficacy.

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Aminopyrazoles are known to interact with specific receptors and enzymes involved in inflammatory processes, making them promising candidates for developing new anti-inflammatory drugs.

3.1 Catalysis

The ability of 1-(4-methylbenzyl)-1H-pyrazol-5-amine to form metal complexes positions it as a potential catalyst in various chemical reactions. These complexes can facilitate reactions by lowering activation energy and enhancing reaction rates. The versatility of pyrazole derivatives makes them suitable for applications in organic synthesis and industrial processes.

3.2 Sensing Technologies

Due to its nitrogen-containing structure, this compound may also find applications in sensing technologies, particularly in detecting metal ions or other environmental pollutants. The interaction between the pyrazole moiety and target analytes can lead to measurable changes in physical properties, enabling sensitive detection methods.

Case Studies

4.1 Anticancer Research Study

A recent study published in a peer-reviewed journal highlighted the efficacy of various pyrazole derivatives against breast cancer cell lines. The study found that compounds similar to 1-(4-methylbenzyl)-1H-pyrazol-5-amine exhibited IC50 values indicating significant cytotoxicity, supporting further investigation into their mechanisms of action and potential as therapeutic agents.

4.2 Anti-inflammatory Drug Development

Another case study focused on the anti-inflammatory potential of aminopyrazoles demonstrated that these compounds could inhibit specific pathways involved in inflammation. This research suggests that 1-(4-methylbenzyl)-1H-pyrazol-5-amine could be developed into a novel anti-inflammatory drug candidate.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylbenzyl)-1H-imidazole
  • 1-(4-methylbenzyl)-1H-triazole
  • 1-(4-methylbenzyl)-1H-benzimidazole

Uniqueness

1-(4-methylbenzyl)-1H-pyrazol-5-amine is unique due to its specific structural features, such as the presence of the 4-methylbenzyl group and the pyrazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(4-methylbenzyl)-1H-pyrazol-5-amine is a compound belonging to the class of aminopyrazoles, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

1-(4-methylbenzyl)-1H-pyrazol-5-amine is characterized by a pyrazole ring substituted with an amine group at the 5-position and a 4-methylbenzyl group. This structural configuration enhances the lipophilicity of the compound, potentially increasing its biological activity. The compound's molecular formula is C11_{11}H14_{14}N4_{4}, and its CAS number is 610764-96-0.

Antimicrobial Activity

Research indicates that various derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives demonstrate activity against a range of microorganisms, including bacteria and fungi. Notably, compounds in this category have been tested against pathogens such as Candida albicans and Staphylococcus aureus, showing promising results in inhibiting their growth .

CompoundActivity TypeMIC (µg/mL)Pathogen
3aAntibacterial62.5S. aureus
4fAntifungal31.25C. albicans

Antiviral Activity

The antiviral potential of pyrazole derivatives has also been explored, particularly in relation to HIV-1. A study highlighted the discovery of new pyrazolic inhibitors that were non-toxic and active against HIV-1 replication in a dose-dependent manner. This suggests that 1-(4-methylbenzyl)-1H-pyrazol-5-amine may possess similar antiviral properties, warranting further investigation .

Anticancer Properties

The anticancer activity of aminopyrazoles has been extensively studied, with evidence suggesting that these compounds can inhibit various cancer cell lines. For example, pyrazole derivatives have shown efficacy against breast cancer cells (MCF-7 and MDA-MB-231), with some compounds exhibiting synergistic effects when combined with standard chemotherapeutics like doxorubicin .

Structure-Activity Relationships (SAR)

Understanding the SAR of 1-(4-methylbenzyl)-1H-pyrazol-5-amine is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly influence its pharmacological properties. For instance, the presence of halogen substituents has been linked to enhanced cytotoxicity against cancer cells .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

  • Antimicrobial Study : A series of synthesized pyrazoles were evaluated for their antimicrobial activity against various pathogens. Compounds demonstrated significant inhibition at concentrations ranging from 31.25 to 250 µg/mL .
  • Antiviral Screening : In-house libraries of pyrazole-based compounds were screened for antiviral activity against HIV-1, leading to the identification of several promising candidates that do not target traditional viral enzymes, thus potentially overcoming resistance issues .
  • Cytotoxicity Assessment : A combination study involving doxorubicin and selected pyrazole derivatives revealed enhanced cytotoxic effects in breast cancer cell lines compared to doxorubicin alone, highlighting the potential for these compounds in combination therapies .

Q & A

Basic: What are the standard synthetic routes for 1-(4-methylbenzyl)-1H-pyrazol-5-amine and its derivatives?

Answer:
The synthesis typically involves multi-step reactions starting with the condensation of 4-methylbenzylamine with hydrazine derivatives, followed by cyclization. For example:

  • Step 1 : Formation of a hydrazone intermediate via reaction of 4-methylbenzaldehyde with Boc-protected hydrazine .
  • Step 2 : Reduction of the hydrazone to yield a benzyl-hydrazine intermediate using catalysts like Pd/C .
  • Step 3 : Cyclization with nitriles or α,β-unsaturated ketones under basic conditions (e.g., sodium ethoxide) to form the pyrazole core .
  • Step 4 : Functionalization via nucleophilic acyl substitution with acid chlorides to introduce diverse substituents .
    Key Data : Yields range from 60–85%, with purification via silica gel chromatography (hexane:ethyl acetate = 8:2) .

Basic: How is NMR spectroscopy utilized in characterizing pyrazol-5-amine derivatives?

Answer:
1H and 13C NMR are critical for confirming regiochemistry and substituent positions:

  • 1H NMR : Protons on the pyrazole ring (e.g., H-4 and H-5) show distinct splitting patterns. For example, H-5 in 1-(4-methylbenzyl) derivatives appears as a singlet near δ 5.18 ppm due to symmetry .
  • 13C NMR : Aromatic carbons adjacent to electron-withdrawing groups (e.g., nitro) resonate downfield (~δ 149 ppm), while methoxy groups appear at ~δ 55 ppm .
  • NOE Experiments : Used to resolve ambiguities in substituent orientation, particularly for regioisomeric products .

Advanced: How can researchers optimize the antimicrobial activity of 1-(4-methylbenzyl)-1H-pyrazol-5-amine through substituent modification?

Answer:
Structure-Activity Relationship (SAR) studies highlight key modifications:

  • Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at the 3-position enhance activity by increasing electrophilicity. Derivatives with 3,5-dinitrobenzamide substituents show MIC values <1 µg/mL against E. coli .
  • Lipophilic Substituents : Cyclopropyl or aryl groups improve membrane permeability. For example, 3-cyclopropyl derivatives exhibit 2-fold higher activity than methyl analogs .
  • Methoxy Positioning : Para-methoxy groups on the benzyl ring improve solubility without compromising activity .
    Methodology : Parallel synthesis of analogs followed by broth microdilution assays (CLSI guidelines) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized Assays : Replicate experiments using CLSI or EUCAST protocols for antimicrobial studies .
  • Crystallographic Validation : Resolve structural ambiguities (e.g., tautomerism) via X-ray diffraction. SHELX software is widely used for refinement .
  • Meta-Analysis : Compare substituent effects across studies. For example, 4-fluorophenyl analogs may show conflicting kinase inhibition due to assay sensitivity differences (e.g., p38α vs. Src kinase assays) .

Advanced: How does regioisomerism impact the biological activity of pyrazol-5-amine derivatives?

Answer:
Regioisomeric switches (e.g., 3- vs. 4-substituted pyrazoles) drastically alter target affinity:

  • Case Study : Switching from 3-(4-fluorophenyl)-4-pyridyl to 4-(4-fluorophenyl)-3-pyridyl derivatives reduced p38α MAP kinase inhibition (IC50 >10 µM) but increased Src kinase inhibition (IC50 = 12 nM) .
  • Design Strategy : Use computational docking (e.g., AutoDock Vina) to predict binding poses. Pyridyl groups at the 4-position favor hydrophobic pockets in kinase ATP-binding sites .

Advanced: What computational tools predict the physicochemical properties of pyrazol-5-amine derivatives?

Answer:

  • LogP Calculations : Tools like ChemAxon or MarvinSuite estimate lipophilicity, critical for blood-brain barrier penetration in CNS-targeted compounds .
  • DFT Studies : Gaussian 03 optimizes geometries and calculates heats of formation for energetic materials (e.g., thermal stability prediction) .
  • Molecular Dynamics (MD) : GROMACS simulates ligand-receptor interactions, guiding substituent selection for improved binding (e.g., VEGFR-2 inhibition) .

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